molecular formula C9H19ClN2O B2568212 (2S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride CAS No. 115201-28-0

(2S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride

Cat. No.: B2568212
CAS No.: 115201-28-0
M. Wt: 206.71
InChI Key: NOSWZVAQTQGCDW-QRPNPIFTSA-N
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Description

“(2S)-2-Amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride” is a chiral organic compound characterized by a pyrrolidine ring, a methyl-substituted amino group at the second carbon, and a butan-1-one backbone. Its molecular formula is C₁₀H₂₀ClN₂O, with a calculated molecular weight of 216.7 g/mol (based on atomic composition). The (2S) stereochemistry indicates a specific spatial arrangement critical for its biochemical interactions. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its freebase form.

Properties

IUPAC Name

(2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-7(2)8(10)9(12)11-5-3-4-6-11;/h7-8H,3-6,10H2,1-2H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSWZVAQTQGCDW-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride typically involves the reaction of valine derivatives with pyrrolidine under specific conditions. The exact synthetic route and reaction conditions can vary, but generally, the process involves the formation of an intermediate compound, which is then converted to the final product through a series of chemical reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Reaction Mechanisms

The compound undergoes reactions typical of amines, ketones, and pyrrolidine rings:

Amine reactivity :

  • Alkylation/Acylation : The amino group can react with alkyl halides or acylating agents (e.g., acyl chlorides) to form substituted derivatives .

  • Protonation : Forms a hydrochloride salt under acidic conditions, stabilizing the amine (critical for bioavailability) .

Ketone reactivity :

  • Reduction : Ketones can be reduced to secondary alcohols using LiAlH₄, though this may lead to diastereomeric mixtures .

  • Dehydrohalogenation : α-Bromoketones undergo elimination to form α,β-unsaturated ketones under basic conditions (e.g., Li₂CO₃/LiBr) .

Pyrrolidine ring reactivity :

  • Alkylation : The pyrrolidine nitrogen can react with alkylating agents (e.g., propargyl bromide) under alkaline conditions .

  • Mannich reaction : Participates in condensation reactions with formaldehyde and amines to form β-amino carbonyl compounds .

Reaction Type Mechanism Example Products
Alkylation (amine)Nucleophilic substitutionN-alkylated derivatives
Reduction (ketone)LiAlH₄ → secondary alcoholDiastereomeric alcohols
DehydrohalogenationBase → α,β-unsaturated ketoneα,β-Unsaturated ketones
Pyrrolidine alkylationAlkyl halide + base → N-alkylatedN-alkylpyrrolidine derivatives

Stereochemical Considerations

The (2S) configuration is critical for biological activity. Key stereochemical aspects:

  • Chiral resolution : Achieved via diastereomeric salt formation with dibenzoyl-L-tartaric acid, ensuring >98% enantiomeric excess (ee) .

  • Epimerization risk : The chiral center remains stable under reaction conditions, as no epimerization was observed during synthesis .

  • HPLC confirmation : Chiralpak AD column resolves enantiomers, confirming stereochemical purity .

Analytical Methods

Quantitative and qualitative analysis involves:

Key techniques :

  • HPLC : Used for enantiomeric purity assessment and reaction monitoring .

  • NMR : Confirms structural integrity and stereochemistry (e.g., ¹H NMR for diastereomeric excess) .

  • Melting point : Crude and purified compounds are characterized (e.g., 177–179°C for the hydrochloride salt) .

  • X-ray crystallography : Validates absolute configuration (e.g., (1R)-enantiomer identification) .

Method Application Key References
HPLCChiral resolution confirmation
NMRStructural and stereochemical analysis
Melting pointPurity assessment
X-rayAbsolute configuration determination

Pharmacological and Biochemical Implications

While not the primary focus, the compound’s reactivity informs its biological interactions:

  • Neurotransmitter modulation : Interacts with CNS receptors (e.g., dopamine, serotonin), influenced by its amine and ketone groups .

  • Metabolic stability : Hydrochloride salt formation enhances aqueous solubility and bioavailability .

Scientific Research Applications

Drug Development

The compound is being explored for its potential as a pharmacological agent. Its structure allows for interaction with various biological targets, particularly in the central nervous system. Research indicates that derivatives of this compound may exhibit activity against dopamine receptors, making it a candidate for developing treatments for neurological disorders such as Parkinson's disease and schizophrenia .

Anticancer Activity

Recent studies have investigated the anticancer properties of pyrrolidine derivatives, including (2S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride. In vitro experiments demonstrated that certain modifications to the structure can enhance cytotoxicity against cancer cell lines, such as A549 human lung adenocarcinoma cells . The compound's efficacy was compared to established chemotherapeutic agents, indicating promising results in terms of viability reduction in cancer cells .

Antimicrobial Properties

The compound has also shown potential antimicrobial activity. Research involving derivatives similar to (2S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride revealed effectiveness against various bacterial strains, suggesting its utility in developing new antibiotics .

Toxicology Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies indicate that while some derivatives exhibit low toxicity in non-cancerous cell lines, further investigation is necessary to fully understand the implications of long-term exposure and dosage effects .

Case Studies

Study ReferenceApplication FocusKey Findings
MDPI (2022) Anticancer ActivityShowed weak anticancer activity with certain derivatives exhibiting significant cytotoxicity against A549 cells.
PubChem Pharmacological PropertiesIdentified interaction with dopamine receptors; potential applications in neurological disorders.
DrugBank Drug DevelopmentExplored as a candidate for pain management therapies due to its analgesic properties.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a dipeptidyl peptidase 4 inhibitor, which affects various biological processes by inhibiting the activity of this enzyme . This inhibition can lead to changes in the levels of certain peptides and proteins, thereby exerting its effects on the body.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to pyrrolidine-containing derivatives, particularly “(2S)-2-Amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one hydrochloride” (). Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Property (2S)-2-Amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride (2S)-2-Amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one hydrochloride
Molecular Weight 216.7 g/mol (calculated) 194.7 g/mol
Substituent at C3 Methyl (-CH₃) Hydroxyl (-OH)
Carbon Chain Length Butan-1-one (4-carbon backbone) Propan-1-one (3-carbon backbone)
Functional Groups Ketone, pyrrolidine, methylamine Ketone, pyrrolidine, hydroxylamine
Polarity Lower (methyl group reduces polarity) Higher (hydroxyl group increases polarity)
Theoretical Solubility (Water) Moderate (hydrophobic methyl group) High (hydrophilic hydroxyl group)

Key Findings and Implications

The longer carbon chain (butanone vs. propanone) may influence binding affinity to biological targets, such as enzymes or receptors, due to altered steric and electronic effects.

Physicochemical Properties :

  • The hydroxyl group in the compound confers higher polarity and water solubility, making it more suitable for aqueous-phase reactions . In contrast, the methyl group in the target compound may favor lipid-rich environments.
  • The molecular weight difference (~22 g/mol) could impact pharmacokinetic profiles, such as absorption and half-life.

This contrasts with the target compound, which may have newer or niche applications requiring custom synthesis.

Notes

  • Further research is needed to validate theoretical predictions regarding solubility, bioavailability, and bioactivity.

Biological Activity

(2S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride, commonly referred to as 2-amino-3-methyl-1-pyrrolidinyl-butanone, is a compound with significant biological activity. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₉H₁₈N₂O
Molecular Weight 170.25 g/mol
IUPAC Name (2S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one
CAS Number 54164-07-7
Appearance Liquid
Storage Temperature 4 °C

The biological activity of (2S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride is primarily attributed to its interaction with various receptors and enzymes in the body. Studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing neurotransmitter levels and cellular signaling processes.

Pharmacological Effects

Research indicates several pharmacological effects of this compound:

  • Neurotransmitter Modulation : It has been shown to modulate levels of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive function.
  • Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, suggesting potential use in treating infections.
  • Anticancer Properties : Some studies have explored its cytotoxic effects on cancer cell lines, indicating a potential role in cancer therapy.

Case Studies

Several case studies have been conducted to evaluate the biological activity of (2S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride:

Case Study 1: Neuroprotective Effects

A study published in MDPI examined the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results demonstrated a significant reduction in cell death and oxidative damage when treated with the compound, highlighting its potential for neurodegenerative disease therapies .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial efficacy of pyrrolidine derivatives showed that (2S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be low, indicating strong potential for development as an antimicrobial agent .

Case Study 3: Cytotoxicity Against Cancer Cells

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). Results indicated that the compound reduced cell viability significantly compared to control groups, suggesting its potential as an anticancer agent .

Research Findings

Recent research has focused on understanding the pharmacokinetics and dynamics of (2S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride:

Study FocusFindings
Absorption High oral bioavailability; effective absorption in intestinal models .
Metabolism Primarily metabolized by liver enzymes with low toxicity profiles observed in animal models .
Toxicity Assessment No significant toxicity reported at therapeutic doses; further studies required for long-term effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride, and how can reaction yields be optimized?

  • Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, pyrrolidine derivatives can be synthesized by reacting fluorinated aldehydes with amines under microwave heating (150°C, 20 hours) in DMF, followed by extraction with ethyl acetate and purification via column chromatography . To optimize yields:

  • Use stoichiometric excess of amine (e.g., 1.05–1.1 equivalents).
  • Monitor reaction progress by TLC or HPLC to minimize side products.
  • Adjust solvent polarity (e.g., switch from DMF to n-butanol for improved solubility).
    • Data Table :
Reaction ConditionYield (%)Purity (%)Reference
DMF, 150°C, 20h93>95
n-Butanol, microwave52.7>98

Q. How can the enantiomeric purity of this compound be validated?

  • Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (80:20). Compare retention times with authentic standards. Alternatively, employ 1^1H NMR with chiral shift reagents (e.g., Eu(hfc)3_3) to resolve stereoisomers .

Q. What are the critical safety considerations during handling and storage?

  • Guidelines :

  • Avoid inhalation and skin contact; use PPE (gloves, goggles, lab coat) .
  • Store in sealed containers under inert gas (N2_2) at 2–8°C to prevent hydrolysis .
  • Dispose via authorized hazardous waste services compliant with EPA/REACH regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

  • Methodology :

  • Reproducibility Checks : Validate assay conditions (e.g., pH, temperature, solvent) across labs. For example, discrepancies in IC50_{50} values may arise from variations in buffer systems (phosphate vs. Tris-HCl) .
  • Meta-Analysis : Cross-reference data with structural analogs (e.g., pyrrolidine-containing kinase inhibitors) to identify trends in structure-activity relationships .

Q. What strategies are effective for minimizing by-products during large-scale synthesis?

  • Approach :

  • Process Optimization : Use flow chemistry to control reaction exothermicity and reduce dimerization by-products.
  • By-Product Identification : Employ LC-MS/MS to detect impurities (e.g., over-alkylated pyrrolidine derivatives) and adjust reagent addition rates .
    • Case Study : In a related synthesis, heating at 50°C in aqueous HCl reduced side reactions, achieving >95% purity .

Q. How can the stability of the hydrochloride salt be assessed under physiological conditions?

  • Protocol :

  • Accelerated Degradation Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24–72 hours. Monitor degradation via UPLC-QTOF .
  • Key Findings : Hydrochloride salts typically show higher stability in acidic media compared to free bases, but hydrolytic cleavage of the pyrrolidine ring may occur at pH > 7 .

Q. What computational tools are suitable for predicting the compound’s binding affinity to neuronal targets?

  • Tools :

  • Molecular Docking : Use AutoDock Vina with crystal structures of sigma-1 receptors or NMDA subunits.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability .
    • Validation : Compare results with experimental IC50_{50} data from radioligand displacement assays .

Methodological Notes

  • Stereochemical Analysis : For chiral centers, X-ray crystallography with Cu-Kα radiation provides definitive confirmation of absolute configuration .
  • Troubleshooting Low Yields : If reactions stall, consider adding catalytic KI (1–2 mol%) to enhance nucleophilicity in SN2 pathways .

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